molecular formula C10H9NOS B172854 (6-Thien-2-ylpyrid-3-yl)methanol CAS No. 198078-57-8

(6-Thien-2-ylpyrid-3-yl)methanol

Cat. No. B172854
M. Wt: 191.25 g/mol
InChI Key: OLHQRPWNQRBQMA-UHFFFAOYSA-N
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Description

“(6-Thien-2-ylpyrid-3-yl)methanol” is a chemical compound with the molecular formula C10H9NOS . It is also known by other names such as “6-thiophen-2-yl pyridin-3-yl methanol”, “3-pyridinemethanol,6-2-thienyl”, “2-thien-2-yl-5-hydroxymethylpyridine”, and "6-2-thienyl-3-pyridyl methan-1-ol" .


Molecular Structure Analysis

The molecular structure of “(6-Thien-2-ylpyrid-3-yl)methanol” can be represented by the SMILES notation: C1=CSC(=C1)C2=NC=C(C=C2)CO . This indicates that the molecule consists of a thiophene ring (C1=CSC=C1) and a pyridine ring (C2=NC=C(C=C2)CO) connected by a methanol group.


Physical And Chemical Properties Analysis

The molecular weight of “(6-Thien-2-ylpyrid-3-yl)methanol” is approximately 191.25 g/mol . Other physical and chemical properties were not found in the web search results.

Scientific Research Applications

Polymerization and Material Science

  • Di(thien-2-yl) methanol and related compounds have been synthesized and oxidatively polymerized to yield quinoidal poly(di(thien-2-yl) methane), showing unique solubility and processability properties (Hoffmann et al., 2000).

Organic Synthesis

  • N-Substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols undergo self-condensation to produce bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes, demonstrating their utility in organic synthesis (Torosyan et al., 2018).
  • Metalation of bis(3-thiophen-2-ylpyrazol-1-yl)phenylmethane yields calcium complexes with unique stability and degradation properties, useful in inorganic and organometallic chemistry (Müller et al., 2015).

Spectroscopy and Quantum Chemistry

  • The spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been studied, showing dual fluorescence in non-polar and polar protic/aprotic solvents, useful in fluorescence spectroscopy and quantum chemistry studies (Al-Ansari, 2016).

Solar Cell Technology

  • Methanol treatment has been shown to significantly enhance the efficiency of thieno[3,4-b]-thiophene/benzodithiophene solar cells, indicating its potential in improving solar cell technologies (Zhou et al., 2013).

Molecular Dynamics and Membrane Studies

  • Methanol is demonstrated to impact lipid dynamics significantly, affecting 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer kinetics, a crucial aspect in biomembrane and proteolipid studies (Nguyen et al., 2019).

Catalysis and Chemical Reactions

  • Nickel complexes with bidentate N,O-type ligands have been synthesized for use in ethylene oligomerization, showcasing the role of such compounds in catalytic processes (Kermagoret & Braunstein, 2008).

Nonlinear Optics

  • Thienyl-substituted pyridinium salts have been synthesized and characterized for their second-order nonlinear optical properties, contributing to advancements in optical materials science (Li et al., 2012).

Safety And Hazards

“(6-Thien-2-ylpyrid-3-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(6-thiophen-2-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHQRPWNQRBQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572525
Record name [6-(Thiophen-2-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Thien-2-ylpyrid-3-yl)methanol

CAS RN

198078-57-8
Record name [6-(Thiophen-2-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(thien-2-yl)-5-pyridinecarboxylic acid (0.333 g, 1.60 mmol) in THF (5 mL) at 0° C. is added 1.0 M lithium aluminum hydride in diethyl ether (1.60 mL, 1.60 mmol) over 10 minutes. The reaction is allowed to stir at ambient temperature for 3 hours, cooled to 0° C., and water (0.10 mL), 4 N aq. NaOH (0.10 mL), and water (0.30 mL) are added sequentially. The reaction is filtered through a pad of Celite and the filtrate is evaporated in vacuo. The residue is purified by chromatography to afford the title compound.
Quantity
0.333 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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1.6 mL
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Quantity
5 mL
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solvent
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0.1 mL
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reactant
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0.3 mL
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Quantity
0.1 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Sample, SL Huth, MB Hursthouse - 2007 - ecrystals.chem.soton.ac.uk
data_2007may0014 _audit_creation_method SHELXL-97 _chemical_name_systematic ; ? ; _chemical_name_common ? _chemical_melting_point ? _chemical_formula_moiety …
Number of citations: 0 ecrystals.chem.soton.ac.uk

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